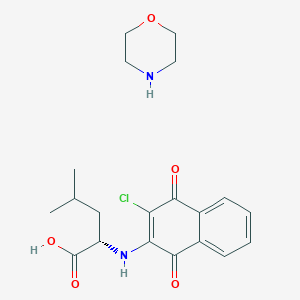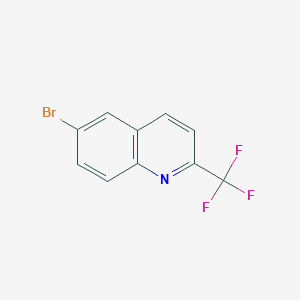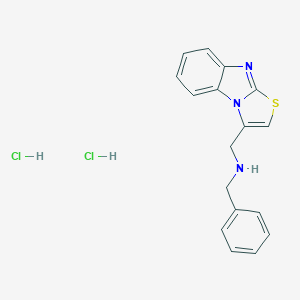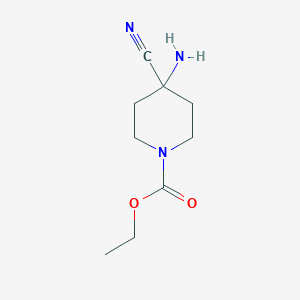![molecular formula C13H8Cl2O3 B065689 (2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 188438-05-3](/img/structure/B65689.png)
(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan compounds often involves reactions that ensure the formation of the furan ring or its functionalization. For example, a method for synthesizing furan derivatives involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, producing 3-(furyl)-3-(diethoxyphosphoryl)acrylates with defined regioselectivity and trans-configuration regarding the double bond (Pevzner, 2016). Similarly, the synthesis of acrylic acid derivatives has been explored through various organic transformations, indicating a wide range of methodologies for incorporating the acrylic acid functionality into furan compounds.
Molecular Structure Analysis
The molecular structure of furan derivatives, including (2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid, plays a crucial role in their chemical behavior and interactions. Conformational analysis of similar compounds shows that electronic and steric effects can significantly influence their molecular geometry and stability. For instance, NMR spectral data of some (E)-α-phenyl-β-(2-furyl)acrylic acids suggest specific rotamer preferences due to electronic interactions (Fisichella et al., 1975).
Chemical Reactions and Properties
Furan compounds and their acrylic acid derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. The reactions can range from cycloadditions, nucleophilic substitutions, to electrophilic additions, depending on the functional groups present and the reaction conditions. For example, the reaction of 2-methylfuran with methyl acrylate highlights the reactivity of furan compounds towards acrylates, leading to the formation of products with interesting structural motifs (Maruyama et al., 1981).
Physical Properties Analysis
The physical properties of (2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid, such as melting point, solubility, and crystallinity, can be influenced by its molecular structure. Thermodynamic properties of related furan compounds have been studied, providing insights into their volatility, stability, and intermolecular interactions. For example, the determination of the standard enthalpies of sublimation and formation of similar compounds allows for a deeper understanding of their physical behavior and potential applications (Dibrivnyi et al., 2019).
Applications De Recherche Scientifique
Acrylic Acid and Its Derivatives in Industry and Biomedical Applications
Industrial and Food Science Applications : Acrylamide, a related compound, has widespread industrial applications, notably in the production of polyacrylamide, which is used in water treatment, paper processing, and as a food contaminant from cooking. The significance of acrylamide has led to extensive research into its formation, detection, and mitigation strategies in the food industry to minimize health risks (Taeymans et al., 2004).
Anticancer Research : Cinnamic acid derivatives, sharing the acrylic acid functionality, are explored for their anticancer potential. These derivatives have been underutilized despite their rich medicinal tradition, highlighting a need for further exploration of their biological activities and therapeutic applications (De et al., 2011).
Biomedical Applications : The plasma polymerization of acrylic acid has shown promising applications in regenerative medicine and tissue engineering. Surface modifications using plasma polymerized acrylic acid can significantly enhance biocompatibility, fostering cell adhesion and proliferation, crucial for biomedical implants and devices (Bitar et al., 2018).
Chemistry and Biochemistry of Acrylamide
- An integrated review on acrylamide covers its chemistry, analysis, metabolism, and toxicology, emphasizing the need for a comprehensive understanding of its formation in food and its impact on human health. This research underscores the importance of acrylamide as a concern in food science and toxicology, potentially relevant to studies on acrylic acid derivatives (Friedman, 2003).
Lactic Acid to Acrylic Acid and Derivatives
- The conversion of lactic acid, a biomass-derived product, into valuable chemicals like acrylic acid via biotechnological routes represents a sustainable approach to chemical production. This pathway showcases the potential of green chemistry in utilizing renewable resources for the synthesis of industrially relevant chemicals, including acrylic acid derivatives (Gao et al., 2011).
Propriétés
IUPAC Name |
(E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-4-1-8(7-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUDYPIRNCPJPG-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)






![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)


